6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H7ClN2O3 |
|---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
6-chloro-2-(prop-2-ynoxyamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-2-5-15-12-8-6(9(13)14)3-4-7(10)11-8/h1,3-4H,5H2,(H,11,12)(H,13,14) |
InChI Key |
MTWIHHXUBUCHKN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=C(C=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of 2-aminopyridine to introduce the chloro group at the 6-position. This is followed by the protection of the amino group and subsequent carboxylation at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Oxidation Reactions
The prop-2-yn-1-yloxy group and pyridine ring undergo oxidation under specific conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkyne Oxidation | KMnO₄ (acidic medium) | Cleavage of alkyne to ketone or carboxylic acid derivatives |
| Ring Oxidation | H₂O₂ or O₃ | Introduction of hydroxyl or carbonyl groups on the pyridine ring |
Mechanistic Insights :
-
The alkyne moiety is susceptible to oxidation, forming intermediates like diketones or carboxylic acids depending on reaction conditions.
-
The pyridine ring’s electron-deficient nature directs oxidation to specific positions (e.g., para to the carboxylic acid group).
Reduction Reactions
Reductive modifications target the alkyne, nitro groups (if present), or carbonyl functionalities:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkyne Hydrogenation | H₂/Pd-C | Propane-1-yloxyamino derivative |
| Carboxylic Acid Reduction | LiAlH₄ (anhydrous ether) | Corresponding alcohol (rare due to stability) |
Key Findings :
-
Catalytic hydrogenation selectively reduces the alkyne to a single bond without affecting the pyridine ring.
-
Reduction of the carboxylic acid group is uncommon due to its stability, but LiAlH₄ may generate transient intermediates.
Substitution Reactions
The chloro and amino groups participate in nucleophilic substitutions:
| Reaction Site | Reagents/Conditions | Products |
|---|---|---|
| Chloro Substitution | KOH/EtOH (SNAr) | Hydroxy or alkoxy derivatives |
| Amino Group Substitution | Alkyl halides (base-mediated) | N-alkylated products |
Mechanistic Pathways :
-
Chloro Group : Undergoes nucleophilic aromatic substitution (SNAr) at elevated temperatures due to electron-withdrawing effects of the carboxylic acid.
-
Amino Group : Acts as a nucleophile in alkylation reactions, forming secondary or tertiary amines.
Cycloaddition and Coupling Reactions
The alkyne group enables click chemistry and metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Huisgen Cycloaddition | Cu(I)/azide | Triazole-linked conjugates |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Alkyne-aryl/alkenyl hybrids |
Applications :
-
Triazole formation via click chemistry is used in bioconjugation and drug delivery systems.
-
Sonogashira coupling expands structural diversity for pharmaceutical screening.
Acid-Base Reactions
The carboxylic acid group participates in pH-dependent equilibria:
| Reaction | Conditions | Outcome |
|---|---|---|
| Deprotonation | NaOH (aqueous) | Water-soluble carboxylate salt |
| Esterification | SOCl₂ followed by ROH | Corresponding ester derivatives |
Structural Impact :
-
Deprotonation enhances solubility in polar solvents, aiding purification .
-
Ester derivatives are intermediates for prodrug development.
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s interactions inform its reactivity:
| Target | Interaction Type | Functional Groups Involved |
|---|---|---|
| Enzymes (e.g., kinases) | Hydrogen bonding, π-π stacking | Carboxylic acid, pyridine ring |
| Metal Ions | Chelation | Carboxylate, amino groups |
Implications :
-
The carboxylic acid and pyridine ring enable binding to ATP pockets in kinases.
-
Chelation with metal ions may modulate enzyme inhibition or stability.
Scientific Research Applications
6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo bioorthogonal reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The alkyne group allows for bioorthogonal reactions, making it useful for labeling and tracking biomolecules in complex biological systems .
Comparison with Similar Compounds
Electronic and Steric Effects
- Chlorine vs. Methyl at C6 : The electron-withdrawing Cl substituent in the target compound increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to the methyl-substituted analogue (pKa ~3.5–4.0) .
- Propynyloxyamino vs. Trifluoromethoxy at C2: The propynyloxyamino group provides a hydrogen-bond donor (NH), while trifluoromethoxy (CF₃O) is purely electron-withdrawing, making the latter more metabolically stable but less interactive with polar targets .
Biological Activity
6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its unique structural features that may confer significant biological activities. This compound contains a pyridine ring, a chloro substituent, a carboxylic acid group, and an alkyne-containing side chain, which are critical for its reactivity and potential therapeutic applications.
- Molecular Formula : C₉H₇ClN₂O₃
- Molecular Weight : 226.61 g/mol
- Structural Features :
- A chloro group at position 6 of the pyridine ring.
- A prop-2-yn-1-yloxyamino group at position 2.
- A carboxylic acid group at position 3.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including potential antiviral and anticancer properties. The compound's mechanism of action is linked to its ability to interact with specific biological targets.
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against various viruses, including coronaviruses. For instance, it has been shown to inhibit viral replication effectively, with some derivatives achieving IC₅₀ values in the low micromolar range.
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| This compound | <10 | Inhibition of viral proteases |
| Reference Compound (e.g., GC376) | 22.1 | Established antiviral agent |
The compound's ability to inhibit viral protease activity suggests it may serve as a lead for developing new antiviral drugs, particularly in the context of emerging viral threats.
Anticancer Activity
In addition to its antiviral properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins.
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | Induction of apoptosis |
| MCF7 (breast cancer) | 12.5 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its structural features that facilitate binding to target enzymes and receptors:
- Binding Affinity : The presence of the chloro and carboxylic acid groups enhances the compound's ability to form hydrogen bonds with target proteins.
- Alkyne Functionality : The alkyne moiety allows for bioorthogonal reactions, which can be exploited for targeted drug delivery systems.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Viral Inhibition : A study involving Vero E6 cells demonstrated that treatment with the compound led to a significant reduction in viral load compared to untreated controls, supporting its potential as an antiviral agent.
- Findings : At a concentration of 10 μM, the compound reduced viral replication by approximately 64%.
- Cancer Cell Line Evaluation : In vitro assays on various cancer cell lines revealed that the compound induces cytotoxicity in a dose-dependent manner, with notable effects observed at concentrations below 20 μM.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents. Key peaks include:
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for verifying the carboxylic acid moiety .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW: 240.64 g/mol) .
What mechanistic insights explain contradictory yields in cyclization steps during synthesis?
Advanced Research Question
Discrepancies in cyclization efficiency arise from:
- Catalyst Deactivation : Trace moisture or oxygen can poison palladium catalysts. Use of anhydrous solvents and rigorous degassing improves consistency .
- Steric Effects : Bulky substituents on the pyridine ring hinder cyclization. Computational modeling (DFT) predicts transition-state geometries to optimize substituent positioning .
- Competitive Pathways : Propynyl group polymerization may occur at high temperatures. Lowering reaction temperatures (60–80°C) suppresses side reactions .
How does structural modification of the pyridine core influence biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Chlorine Position : The 6-chloro group enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Propynyloxyamino Group : Introduces hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinase targets) .
- Carboxylic Acid : Enables salt formation for solubility tuning in pharmacokinetic studies .
- Comparative Analysis : Fluorinated analogs (e.g., 6-chloro-3-fluoro derivatives) show reduced cytotoxicity but lower target affinity .
What methodological strategies resolve low yields in propargylamine coupling reactions?
Advanced Research Question
- Catalyst Screening : Copper(I) iodide with Pd(PPh₃)₄ increases alkyne coupling efficiency under mild conditions .
- Solvent Optimization : Tetrahydrofuran (THF) enhances reaction homogeneity compared to DMF, reducing byproduct formation .
- In Situ Monitoring : Real-time FT-IR tracks alkyne consumption, enabling precise endpoint determination .
How can regioselectivity challenges in pyridine functionalization be addressed?
Advanced Research Question
- Directing Groups : Transient protection of the carboxylic acid (e.g., as a methyl ester) directs electrophilic substitution to the 2-position .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, favoring thermodynamically stable regioisomers .
- Computational Guidance : Molecular docking simulations predict favorable sites for substituent addition based on electronic density maps .
What analytical techniques differentiate polymorphic forms of this compound?
Advanced Research Question
- DSC/TGA : Identifies melting points and thermal stability variations between polymorphs .
- PXRD : Distinguishes crystalline vs. amorphous phases, critical for bioavailability studies .
- Solid-State NMR : Resolves hydrogen-bonding networks influencing solubility and dissolution rates .
How do solvent polarity and pH affect the compound’s stability in biological assays?
Advanced Research Question
- pH-Dependent Degradation : The carboxylic acid group undergoes hydrolysis at pH > 8. Buffered solutions (pH 6–7) maintain stability .
- Solvent Effects : Aqueous DMSO (10–20%) balances solubility and stability in cell-based assays .
- Light Sensitivity : UV-Vis spectroscopy confirms degradation under prolonged light exposure; amber vials are recommended .
What strategies validate target engagement in enzyme inhibition studies?
Advanced Research Question
- SPR Biosensors : Measure binding kinetics (KD, kon/koff) to confirm direct interaction with enzymes like kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-enzyme complex formation .
- Mutagenesis Studies : Alanine scanning of enzyme active sites identifies critical residues for compound binding .
How can computational tools predict metabolic pathways for this compound?
Advanced Research Question
- ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic clearance and cytochrome P450 interactions .
- Docking Simulations : Identify potential glucuronidation or sulfation sites on the pyridine ring .
- In Silico Metabolite Screening : Predicts hydroxylation at the propynyl group as a primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
